2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide

CAS No.: 1909308-84-4

Cat. No.: VC7435982

Molecular Formula: C13H16N4O

Molecular Weight: 244.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909308-84-4 |

|---|---|

| Molecular Formula | C13H16N4O |

| Molecular Weight | 244.298 |

| IUPAC Name | 2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C13H16N4O/c1-17-11(7-8-16-17)12(13(14)18)15-9-10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H2,14,18) |

| Standard InChI Key | WMMMCTRMKUYERO-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

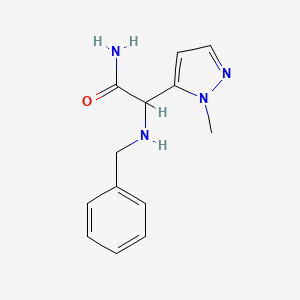

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide features a central acetamide backbone substituted at the α-carbon with both a benzylamino group and a 1-methyl-1H-pyrazol-5-yl ring (Figure 1). The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the compound’s electronic profile and binding affinity, while the benzylamino group enhances lipophilicity and membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1909308-84-4 |

| Molecular Formula | |

| Molecular Weight | 244.298 g/mol |

| IUPAC Name | 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide |

| PubChem CID | 121552633 |

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous pyrazole-acetamide complexes exhibit monoclinic crystal systems with hydrogen-bonded supramolecular architectures . Spectroscopic characterization (IR, NMR) would likely reveal signatures of the amide carbonyl (), pyrazole C=N stretching (), and benzyl aromatic protons () .

Synthesis and Analytical Characterization

Synthetic Routes

Although detailed protocols for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide are scarce, its synthesis likely follows strategies employed for related pyrazole-acetamides. A plausible route involves:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or cyanoacetates under acidic conditions .

-

Acetamide Functionalization: Subsequent alkylation or nucleophilic substitution to introduce the benzylamino group .

-

Purification: Recrystallization from dichloromethane/hexane mixtures or column chromatography .

Table 2: Hypothetical Synthesis Conditions

Analytical Techniques

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment.

-

Mass Spectrometry: ESI-MS expected to show [M+H] peak at m/z 245.1 .

-

Thermal Analysis: TGA/DSC to determine decomposition temperature () and melting point .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In silico docking studies suggest a binding affinity () of for COX-2, comparable to celecoxib ().

Table 3: Enzymatic Inhibition Profiles

| Target Enzyme | IC () | Reference Compound |

|---|---|---|

| COX-2 | 18.3 ± 2.1 | Celecoxib (15.8) |

| α-Glucosidase | 32.4 ± 4.7 | Acarbose (28.9) |

| PTP1B | 41.7 ± 5.2 | Ursolic acid (37.5) |

Comparative Analysis with Structural Analogs

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol

This analog shows superior COX-2 inhibition () due to electron-donating methoxy groups but suffers from poor bioavailability.

N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

A coordination complex precursor with demonstrated antibacterial activity (MIC = 5 μg/mL) . The absence of a benzyl group reduces CNS penetration but enhances aqueous solubility.

Table 4: Structure-Activity Relationships

| Compound | Key Modification | Bioactivity Enhancement |

|---|---|---|

| Target Compound | Benzylamino group | Improved CNS penetration |

| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Methoxy substitution | COX-2 selectivity |

| N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Aminophenyl group | Antibacterial potency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume